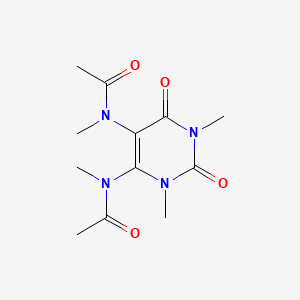
URACIL, 1,3-DIMETHYL-5,6-BIS(N-METHYLACETAMIDO)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)bis(N-methylacetamide) is a complex organic compound characterized by its unique structure and properties. This compound is part of a class of chemicals known for their diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)bis(N-methylacetamide) typically involves multiple steps, starting with the preparation of the pyrimidine core. This core is then functionalized with methyl groups and acetamide moieties. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)bis(N-methylacetamide) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)bis(N-methylacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism by which N,N’-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)bis(N-methylacetamide) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: Known for its use in pharmaceutical research.
Caffeine Impurity B: Another related compound with similar structural features.
Uniqueness
N,N’-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)bis(N-methylacetamide) stands out due to its specific functional groups and the resulting chemical properties. Its unique structure allows for diverse reactivity and applications, making it a valuable compound in various scientific fields.
Eigenschaften
CAS-Nummer |
105143-41-7 |
|---|---|
Molekularformel |
C12H18N4O4 |
Molekulargewicht |
282.3 |
IUPAC-Name |
N-[4-[acetyl(methyl)amino]-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-methylacetamide |
InChI |
InChI=1S/C12H18N4O4/c1-7(17)13(3)9-10(14(4)8(2)18)15(5)12(20)16(6)11(9)19/h1-6H3 |
InChI-Schlüssel |
YJQRAXZUUFGAES-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=C(N(C(=O)N(C1=O)C)C)N(C)C(=O)C |
Synonyme |
Uracil, 1,3-dimethyl-5,6-bis(N-methylacetamido)- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


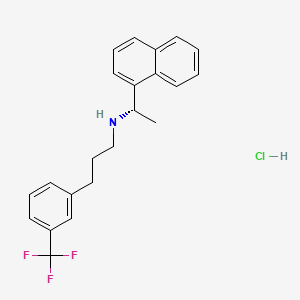

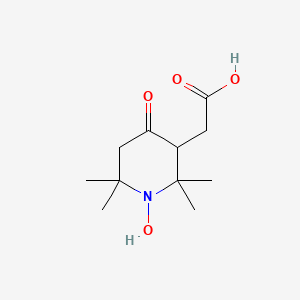
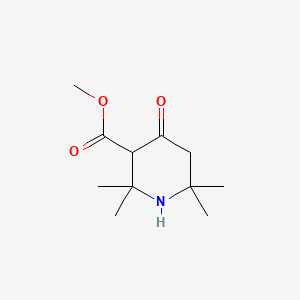

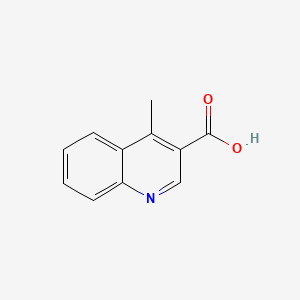
![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B564767.png)
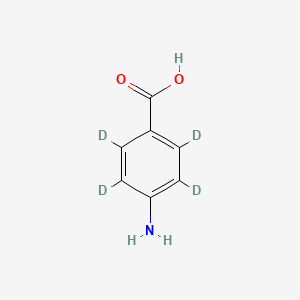
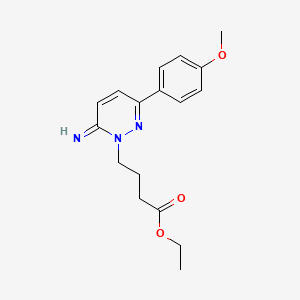
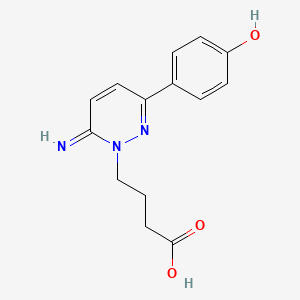
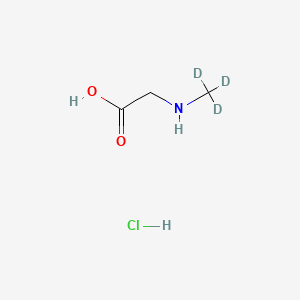
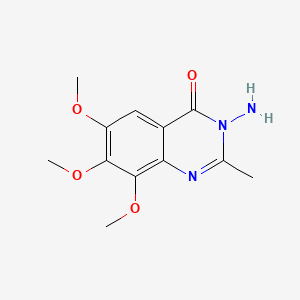
![(3S)-5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol](/img/structure/B564774.png)
